molecular formula C24H25N7 B12193475 N-benzyl-2-(4-benzylpiperazin-1-yl)pteridin-4-amine

N-benzyl-2-(4-benzylpiperazin-1-yl)pteridin-4-amine

Cat. No.: B12193475
M. Wt: 411.5 g/mol
InChI Key: SLVUTODAFOPAOL-UHFFFAOYSA-N
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Description

N-benzyl-2-(4-benzylpiperazin-1-yl)pteridin-4-amine is a complex organic compound that belongs to the class of pteridines Pteridines are heterocyclic compounds containing a pyrimidine ring fused to a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-(4-benzylpiperazin-1-yl)pteridin-4-amine typically involves multiple steps. One common method includes the following steps:

    Formation of the pteridine core: This can be achieved by the condensation of appropriate precursors such as 2,4,5-triaminopyrimidine with formic acid or formamide.

    Introduction of the benzyl group: This step involves the alkylation of the pteridine core with benzyl halides under basic conditions.

    Attachment of the piperazine moiety: The piperazine ring is introduced through nucleophilic substitution reactions, often using benzylpiperazine as a starting material.

    Final coupling: The final step involves coupling the benzylpiperazine derivative with the pteridine core under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-(4-benzylpiperazin-1-yl)pteridin-4-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl positions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Benzyl halides in the presence of a base like sodium hydride or potassium carbonate.

Major Products

    Oxidation: Oxidized derivatives of the benzyl groups.

    Reduction: Reduced forms of the pteridine core or the benzyl groups.

    Substitution: Substituted derivatives with various functional groups replacing the benzyl groups.

Scientific Research Applications

N-benzyl-2-(4-benzylpiperazin-1-yl)pteridin-4-amine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Biological Research: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

    Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of N-benzyl-2-(4-benzylpiperazin-1-yl)pteridin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and affecting various biological pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-2-(4-benzylpiperazin-1-yl)quinazoline-4-amine
  • N-benzyl-2-(4-benzylpiperazin-1-yl)pyrimidine-4-amine
  • N-benzyl-2-(4-benzylpiperazin-1-yl)purine-4-amine

Uniqueness

N-benzyl-2-(4-benzylpiperazin-1-yl)pteridin-4-amine is unique due to its pteridine core, which imparts distinct electronic and steric properties compared to similar compounds with quinazoline, pyrimidine, or purine cores. These differences can result in varied biological activities and specificities, making this compound particularly valuable for certain applications in medicinal chemistry and biological research.

Properties

Molecular Formula

C24H25N7

Molecular Weight

411.5 g/mol

IUPAC Name

N-benzyl-2-(4-benzylpiperazin-1-yl)pteridin-4-amine

InChI

InChI=1S/C24H25N7/c1-3-7-19(8-4-1)17-27-23-21-22(26-12-11-25-21)28-24(29-23)31-15-13-30(14-16-31)18-20-9-5-2-6-10-20/h1-12H,13-18H2,(H,26,27,28,29)

InChI Key

SLVUTODAFOPAOL-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=NC4=NC=CN=C4C(=N3)NCC5=CC=CC=C5

Origin of Product

United States

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